molecular formula C20H15Cl2FN4O4 B3943270 2-[3-[2-(2-chloroanilino)-2-oxoethyl]-5-fluoro-2,4-dioxopyrimidin-1-yl]-N-(2-chlorophenyl)acetamide

2-[3-[2-(2-chloroanilino)-2-oxoethyl]-5-fluoro-2,4-dioxopyrimidin-1-yl]-N-(2-chlorophenyl)acetamide

Cat. No.: B3943270
M. Wt: 465.3 g/mol
InChI Key: YGVAYRZINXWIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-[2-(2-chloroanilino)-2-oxoethyl]-5-fluoro-2,4-dioxopyrimidin-1-yl]-N-(2-chlorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with fluoro and chloroanilino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[3-[2-(2-chloroanilino)-2-oxoethyl]-5-fluoro-2,4-dioxopyrimidin-1-yl]-N-(2-chlorophenyl)acetamide involves multiple steps, including the formation of the pyrimidine ring and subsequent substitution reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for maximum yield and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. .

Scientific Research Applications

2-[3-[2-(2-chloroanilino)-2-oxoethyl]-5-fluoro-2,4-dioxopyrimidin-1-yl]-N-(2-chlorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-[2-(2-chloroanilino)-2-oxoethyl]-5-fluoro-2,4-dioxopyrimidin-1-yl]-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of certain biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-[3-[2-(2-chloroanilino)-2-oxoethyl]-5-fluoro-2,4-dioxopyrimidin-1-yl]-N-(2-chlorophenyl)acetamide include other pyrimidine derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. Examples of similar compounds include:

Properties

IUPAC Name

2-[3-[2-(2-chloroanilino)-2-oxoethyl]-5-fluoro-2,4-dioxopyrimidin-1-yl]-N-(2-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2FN4O4/c21-12-5-1-3-7-15(12)24-17(28)10-26-9-14(23)19(30)27(20(26)31)11-18(29)25-16-8-4-2-6-13(16)22/h1-9H,10-11H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVAYRZINXWIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C=C(C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-[2-(2-chloroanilino)-2-oxoethyl]-5-fluoro-2,4-dioxopyrimidin-1-yl]-N-(2-chlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-[2-(2-chloroanilino)-2-oxoethyl]-5-fluoro-2,4-dioxopyrimidin-1-yl]-N-(2-chlorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[3-[2-(2-chloroanilino)-2-oxoethyl]-5-fluoro-2,4-dioxopyrimidin-1-yl]-N-(2-chlorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[3-[2-(2-chloroanilino)-2-oxoethyl]-5-fluoro-2,4-dioxopyrimidin-1-yl]-N-(2-chlorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[3-[2-(2-chloroanilino)-2-oxoethyl]-5-fluoro-2,4-dioxopyrimidin-1-yl]-N-(2-chlorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[3-[2-(2-chloroanilino)-2-oxoethyl]-5-fluoro-2,4-dioxopyrimidin-1-yl]-N-(2-chlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.